

How to dissolve and administer SSR240612 for research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for SSR240612

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These application notes provide detailed protocols for the dissolution and administration of **SSR240612**, a potent and selective non-peptide bradykinin B1 receptor antagonist, for preclinical research applications.

Chemical Properties and Solubility

SSR240612 is an orally active antagonist of the bradykinin B1 receptor, with significantly lower affinity for the B2 receptor.[1][2] Its properties are summarized below.



Property	Value	Reference	
Molecular Weight	793.41 g/mol	[1]	
Formula	C42H53CIN4O7S	[1]	
CAS Number	464930-42-5	[1]	
Solubility			
H2O	Insoluble	[1]	
DMSO	100 mg/mL (126.04 mM)	[1]	
In Vivo Formulation			
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (5.04 mM)	[1]	
0.5% DMSO + 5% Ethanol + 5% Tween-80 in distilled water	Not specified	[3]	

Experimental Protocols

2.1. In Vitro Solution Preparation (10 mM Stock Solution)

This protocol describes the preparation of a 10 mM stock solution of SSR240612 in DMSO.

Materials:

- SSR240612 powder
- Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened)[2]
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

Methodological & Application





- Weigh the required amount of SSR240612 powder. For 1 mL of a 10 mM solution, 7.93 mg is needed.
- Add the appropriate volume of DMSO to the **SSR240612** powder in a microcentrifuge tube.
- Vortex the solution thoroughly to facilitate dissolution.
- If precipitation occurs, sonicate the solution until it becomes clear.[1][2]
- Store the stock solution at -80°C for long-term storage (up to 1 year).[1]

2.2. In Vivo Formulation Preparation

This protocol details the preparation of a vehicle solution for oral administration in animal models.

Materials:

- SSR240612
- DMSO
- PEG300
- Tween 80
- Sterile Saline (0.9% NaCl)
- · Sterile tubes
- Vortex mixer
- Ultrasonic bath

Protocol (for 4 mg/mL solution):[1]

Prepare a stock solution of SSR240612 in DMSO.

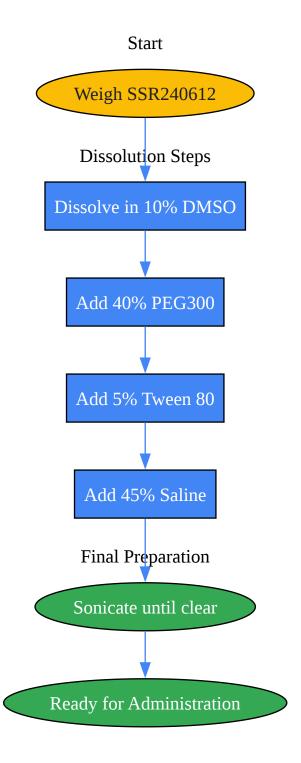






- In a sterile tube, add the required volume of the SSR240612/DMSO stock solution to achieve a final concentration of 10% DMSO.
- Add PEG300 to a final concentration of 40%. Mix thoroughly.
- Add Tween 80 to a final concentration of 5%. Mix until the solution is clear.
- Add sterile saline to a final concentration of 45%.
- Vortex and sonicate the final solution to ensure homogeneity.[1]





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In vivo formulation workflow for SSR240612.

2.3. Administration in Animal Models



SSR240612 is orally active and can be administered by gavage.[3]

Species: Rat[3][4] Route of Administration: Oral gavage[3] Dosage Range: 0.3, 3.0, 10, and 30 mg/kg have been used in studies.[3][4] Administration Volume: 1 mL per 100 g of body weight. [3]

Protocol:

- Prepare the SSR240612 formulation as described in Protocol 2.2.
- Accurately weigh the animal to determine the correct dosage volume.
- Administer the solution orally using a suitable gavage needle.
- Monitor the animal for any adverse reactions post-administration.

Mechanism of Action and Signaling Pathway

SSR240612 is a selective antagonist of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. Its activation by des-Arg9-bradykinin leads to a signaling cascade that contributes to pain and inflammation. **SSR240612** blocks this signaling.



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Bradykinin B1 receptor signaling pathway and **SSR240612** inhibition.



Summary of In Vivo Studies

The following table summarizes key findings from a study using **SSR240612** in a rat model of insulin resistance-induced allodynia.



Parameter	Value	Species	Model	Key Findings	Reference
Tactile Allodynia ID50	5.5 mg/kg	Rat	Insulin Resistance	SSR240612 dose- dependently blocked tactile allodynia at 3 hours post- administratio n.	[3][4]
Cold Allodynia ID50	7.1 mg/kg	Rat	Insulin Resistance	SSR240612 dose- dependently blocked cold allodynia at 3 hours post- administratio n.	[3][4]
Effect on Basal Sensory Function	Inactive	Rat	Control	SSR240612 did not interfere with normal pain pathways in control animals.	[3]
Effect on Pancreatic Function and Oxidative Stress	No effect	Rat	Insulin Resistance	At a dose of 10 mg/kg, SSR240612 did not alter plasma glucose, insulin levels, or aortic	[3][4]



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- To cite this document: BenchChem. [How to dissolve and administer SSR240612 for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611013#how-to-dissolve-and-administer-ssr240612for-research]

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